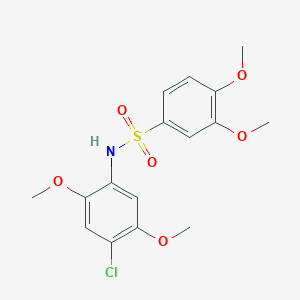
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDMS, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of the receptor and a reduction in the effects of serotonin signaling in the brain.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to reduce the activity of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a selective antagonist of the 5-HT2A receptor, which allows for the specific targeting of this receptor in experiments. N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively stable and easy to synthesize, which makes it a convenient compound for use in research. However, there are also limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide. One potential area of research is the development of more selective and potent antagonists of the 5-HT2A receptor. This could lead to the development of new treatments for neurological disorders that involve dysregulation of serotonin signaling. Another area of research is the investigation of the anti-inflammatory effects of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, which may have applications in the treatment of various inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, which may lead to the development of new drugs and therapies.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized by reacting 4-chloro-2,5-dimethoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction yields N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide as a white solid with a melting point of 180-182°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of serotonin signaling in the brain. N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been used to study the role of the 5-HT2A receptor in various neurological disorders, such as schizophrenia and anxiety.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C16H18ClNO6S |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO6S/c1-21-13-6-5-10(7-16(13)24-4)25(19,20)18-12-9-14(22-2)11(17)8-15(12)23-3/h5-9,18H,1-4H3 |
InChI-Schlüssel |
HQSRKWNSHIOFLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)




![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)





![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)